1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea
Description
This compound is a urea derivative featuring a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a 4-methyl-5-oxo-tetrahydrobenzo[f][1,4]oxazepin moiety. The chloro and methoxy substituents on the phenyl ring enhance lipophilicity and modulate electronic properties, which may influence bioavailability and target binding.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-22-7-8-26-15-6-4-12(10-13(15)17(22)23)20-18(24)21-14-9-11(19)3-5-16(14)25-2/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHGWFBQXXYWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Mediated Ring Expansion
A validated approach involves the treatment of 7-bromo-4-methylchroman-4-one with sodium azide (NaN₃) in the presence of methanesulfonic acid (MsOH) and dichloromethane (DCM) at 0–5°C. The reaction proceeds via an azide intermediate, which undergoes intramolecular cyclization to form the benzoxazepin ring. Subsequent hydrolysis yields the 5-oxo derivative.
Example Protocol
- Starting Material : 7-Bromo-4-methylchroman-4-one (340 mg, 1.5 mmol)
- Reagents : NaN₃ (146 mg, 2.25 mmol), MsOH (3 mL), DCM
- Conditions : 0°C, 4 hours
- Yield : 100% (370 mg)
This method is highly efficient but requires careful temperature control to avoid side reactions.
Ring-Closing Metathesis (RCM)
Alternative routes employ Grubbs II catalyst (GII) for RCM of diene precursors. For example, Shishido et al. demonstrated the synthesis of 8-membered rings via RCM using GII (5 mol%) in DCM at 40°C. Adapting this strategy, a diene precursor with appropriate substitution could cyclize to form the benzoxazepin skeleton.
Functionalization of the Aromatic Substituents
Synthesis of 5-Chloro-2-methoxyaniline
The 5-chloro-2-methoxyphenyl group is prepared via directed chlorination of 2-methoxyaniline.
Protocol
- Starting Material : 2-Methoxyaniline
- Chlorination : Cl₂ gas in the presence of FeCl₃ (catalytic) at 0°C
- Isolation : Column chromatography (Hexane/EtOAc 4:1)
- Yield : 75–80%
Selectivity for the 5-position is achieved using FeCl₃ as a Lewis acid.
Urea Bridge Formation
The urea linkage is constructed via coupling of the benzoxazepin-7-amine and 5-chloro-2-methoxyphenyl isocyanate.
Isocyanate Route
Step 1 : Generation of 5-chloro-2-methoxyphenyl isocyanate
- Reagents : 5-Chloro-2-methoxyaniline, triphosgene (0.33 eq), DCM, 0°C
- Conditions : Stirred for 2 hours, followed by evaporation.
Step 2 : Coupling Reaction
Carbonyldiimidazole (CDI)-Mediated Coupling
An alternative method uses CDI to activate the amine for urea formation:
- Reagents : Benzoxazepin-7-amine (1 eq), CDI (1.2 eq), THF
- Conditions : 0°C → room temperature, 6 hours
- Addition : 5-Chloro-2-methoxyaniline (1.2 eq), stirred 12 hours
- Yield : 70–75%
Optimization and Challenges
Catalytic Systems
Palladium catalysis (Pd(OAc)₂, KOAc, TBAB) in DMF at 120°C has been reported for related couplings but is less effective for urea formation.
Purification
Final purification via recrystallization (MeOH/H₂O) or column chromatography (SiO₂, Hexane/EtOAc gradient) ensures >95% purity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal transduction pathways: The compound may influence various signaling pathways, affecting cellular functions and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with other urea derivatives, but differences in heterocyclic cores and substituents lead to distinct physicochemical and pharmacological profiles. Below is a comparative analysis with four structurally related compounds from the literature:
Key Findings
Heterocyclic Core Flexibility: The benzo[f][1,4]oxazepin core in the target compound provides a larger, oxygen-rich heterocycle compared to the thiazole-piperazine in compound 2k or the rigid 1,2,4-triazole in ’s compound . This may enhance conformational adaptability for target binding.
Substituent Effects: The 5-Cl-2-MeO-phenyl group (common in the target and ’s compound) introduces electron-withdrawing and electron-donating effects, balancing lipophilicity and solubility. In contrast, compound 2k’s 3-Cl-4-F-phenyl group increases polarity and metabolic stability .
Analytical Data :
- Compound 2k exhibits a high melting point (194–195°C) and distinct NMR signals for urea NH (δ 11.42) and aromatic protons, suggesting strong intermolecular interactions.
- The target compound’s lack of reported spectral data limits direct comparison, but its benzooxazepin core likely produces unique $^{1}\text{H}$-NMR signals for the methyl-oxo group and NH protons.
Synthetic Feasibility :
- Compound 2k’s yield (73.3%) indicates efficient synthesis despite its complexity. The target compound’s synthesis may face challenges due to the oxazepin ring’s strain and stereochemistry.
Biological Activity
The compound 1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea (CAS Number: 1207037-38-4) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₄ |
| Molecular Weight | 375.8 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds related to This compound exhibit significant antimicrobial properties. For example, derivatives of similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it is noted for its ability to inhibit urease and acetylcholinesterase (AChE), which are critical in various biochemical pathways. In a study involving similar compounds, strong inhibitory effects were observed with IC₅₀ values ranging from 1.13 µM to 6.28 µM against urease . Such inhibition suggests potential applications in treating conditions where these enzymes play a role.
The mechanism through which This compound exerts its biological effects may involve interactions at the molecular level with specific proteins or enzymes. For instance, docking studies have shown that similar compounds can effectively bind to target sites on enzymes, thereby inhibiting their activity .
Study 1: Antimicrobial Efficacy
In a recent study focusing on synthesized compounds with similar structures to This compound , researchers tested their antibacterial activity against several pathogens. The results indicated that certain derivatives displayed significant antimicrobial effects with low IC₅₀ values compared to standard antibiotics .
Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects of this compound on AChE and urease. The study revealed that compounds with similar structural features demonstrated notable inhibition rates, suggesting that This compound could be developed as a therapeutic agent for conditions related to these enzymes .
Q & A
Basic Question: How can the synthesis of this compound be optimized for reproducibility in academic research?
Methodological Answer:
The synthesis involves multi-step routes, typically starting with chlorination of aniline derivatives to form intermediates like 5-chloro-2-methoxyaniline, followed by urea coupling with the tetrahydrobenzooxazepin moiety. Key steps include:
- Step 1: Use N,N'-carbonyldiimidazole (CDI) for urea bond formation under anhydrous conditions (THF, 0–5°C) to minimize side reactions .
- Step 2: Optimize cyclization of the tetrahydrobenzooxazepin ring using microwave-assisted synthesis (120°C, 30 min) to improve yield compared to traditional reflux methods .
- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
Critical parameters include inert gas protection (N₂/Ar) during sensitive steps and real-time monitoring via TLC or LC-MS to detect premature hydrolysis of the urea bond.
Advanced Question: What strategies resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) often arise from:
- Assay Conditions: Adjust buffer pH (6.8–7.4) and ionic strength to mimic physiological environments. For example, phosphate-buffered saline (PBS) may stabilize the urea bond better than Tris-HCl .
- Metabolic Interference: Pre-incubate the compound with liver microsomes (e.g., human CYP3A4) to assess stability. Use LC-MS/MS to identify degradation products that may confound activity .
- Target Selectivity: Perform counter-screens against related enzymes (e.g., PIM-1 vs. PIM-2 kinases) to rule off-target effects. Data normalization to positive controls (e.g., staurosporine) is critical .
A systematic approach combining orthogonal assays (SPR, fluorescence polarization) and structural analogs (e.g., replacing the chloro group with fluorine) can clarify structure-activity relationships (SAR) .
Basic Question: What analytical techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm the urea NH proton (δ 8.2–8.5 ppm) and aromatic protons in the methoxyphenyl group (δ 6.8–7.3 ppm) .
- Mass Spectrometry: High-resolution ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 432.12) and rule out dimerization .
- X-ray Crystallography: Co-crystallize with DMSO to resolve stereochemistry of the tetrahydrobenzooxazepin ring .
For batch consistency, pair these with FT-IR to monitor carbonyl stretching vibrations (1640–1680 cm⁻¹) and thermal analysis (DSC/TGA) to assess melting points (reported range: 210–215°C) .
Advanced Question: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1, PDB: 5DS3). Focus on hydrogen bonding between the urea group and catalytic residues (e.g., Ser904) .
- MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability of the ligand-protein complex. Monitor RMSD (<2.0 Å) and solvent-accessible surface area (SASA) to assess binding .
- SAR Analysis: Compare binding free energies (ΔG) of analogs (e.g., 4-methyl vs. 4-ethyl substitutions) using MM-PBSA. A ΔG difference >1.5 kcal/mol indicates significant SAR trends .
Validate predictions with SPR-based binding affinity (KD) measurements and cellular assays (e.g., apoptosis in HeLa cells) .
Basic Question: What are recommended storage conditions to maintain this compound’s stability?
Methodological Answer:
- Short-term: Store in amber vials at -20°C under desiccant (silica gel) to prevent hydrolysis of the urea bond. Avoid aqueous solvents; use DMSO for stock solutions (100 mM) .
- Long-term: Lyophilize pure compound and store under argon at -80°C. Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
Advanced Question: How to address solubility challenges in in vivo studies?
Methodological Answer:
- Co-solvents: Prepare formulations with Cremophor EL (10%) and ethanol (5%) in saline. Test for precipitation at 37°C over 24 hours .
- Prodrug Strategy: Synthesize a phosphate ester derivative of the methoxy group to enhance aqueous solubility. Hydrolyze enzymatically in target tissues .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (150–200 nm) loaded via emulsion-solvent evaporation. Characterize drug release kinetics (e.g., 80% release in 72 h at pH 7.4) .
Validate bioavailability via pharmacokinetic studies (Cₘₐₓ, AUC) in rodent models .
Basic Question: What synthetic impurities are commonly observed, and how are they controlled?
Methodological Answer:
- Impurity 1: Unreacted 5-chloro-2-methoxyaniline (retention time 3.2 min on C18 HPLC). Mitigate via extended washing with 0.1 M HCl during workup .
- Impurity 2: Oxazepin ring-opened byproduct (detectable via LC-MS, m/z 298.08). Minimize by avoiding protic solvents (e.g., MeOH) during cyclization .
Implement QbD principles: Define critical quality attributes (CQAs) for intermediates and use DoE to optimize reaction parameters (e.g., temperature, catalyst loading) .
Advanced Question: How to design a SAR study to improve this compound’s metabolic stability?
Methodological Answer:
- Step 1: Synthesize analogs with electron-withdrawing groups (e.g., -CF₃ replacing -OCH₃) to reduce CYP-mediated oxidation .
- Step 2: Assess metabolic stability in human liver microsomes (HLM). Calculate intrinsic clearance (CLᵢₙₜ) and half-life (t₁/₂) .
- Step 3: Introduce methyl groups at benzylic positions (tetrahydrobenzooxazepin ring) to sterically hinder enzymatic degradation. Use deuterium labeling (e.g., -CD₃) for mechanistic studies .
Prioritize analogs with CLᵢₙₜ < 10 μL/min/mg and t₁/₂ > 60 min for further development .
Table 1: Key SAR Trends for Analog Optimization
| Modification Site | Example Substituent | Effect on Activity | Reference |
|---|---|---|---|
| Methoxyphenyl (Position 5) | -CF₃ | ↑ Metabolic stability | |
| Tetrahydrobenzooxazepin (Position 4) | -CH₂CH₃ | ↓ Solubility, ↑ Target affinity | |
| Urea Linkage | Thiourea replacement | ↓ Bioactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
